Tegaserod

Beschreibung

Eigenschaften

IUPAC Name |

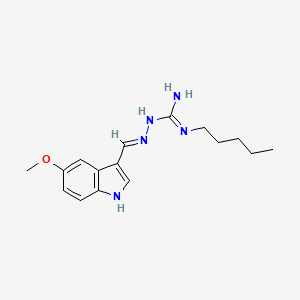

1-[(E)-(5-methoxy-1H-indol-3-yl)methylideneamino]-2-pentylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O/c1-3-4-5-8-18-16(17)21-20-11-12-10-19-15-7-6-13(22-2)9-14(12)15/h6-7,9-11,19H,3-5,8H2,1-2H3,(H3,17,18,21)/b20-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKBKZGMPCYNSLU-RGVLZGJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN=C(N)NN=CC1=CNC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCN=C(N)N/N=C/C1=CNC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145158-71-0 | |

| Record name | Tegaserod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01079 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TEGASEROD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/458VC51857 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Intracellular Cascades of 5-HT4 Receptor Activation by Tegaserod: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The serotonin 4 (5-HT4) receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a key regulator of gastrointestinal motility and secretion. Tegaserod, a partial agonist at the 5-HT4 receptor, has been a subject of extensive research for its therapeutic potential in motility disorders. This technical guide provides an in-depth exploration of the downstream signaling pathways initiated by the activation of the 5-HT4 receptor, with a specific focus on the molecular mechanisms engaged by this compound. We will delve into the canonical Gs-cAMP-PKA pathway and the non-canonical, G protein-independent signaling cascades, presenting quantitative data on this compound's receptor interactions and detailed protocols for key experimental assays.

Introduction to the 5-HT4 Receptor and this compound

The 5-HT4 receptor is primarily coupled to the stimulatory G protein, Gs. Its activation plays a crucial role in modulating neuronal activity and smooth muscle function, particularly within the gastrointestinal tract.[1] this compound is an aminoguanidine indole derivative of serotonin that acts as a selective, partial agonist for the 5-HT4 receptor.[2] Its promotility effects stem from the stimulation of the peristaltic reflex and intestinal secretion.[2] Beyond its agonistic activity at the 5-HT4 receptor, this compound also exhibits antagonist activity at the 5-HT2B receptor.[3]

Quantitative Analysis of this compound's Receptor Interactions

The affinity and potency of this compound at the 5-HT4 and 5-HT2B receptors have been quantified in various in vitro studies. The following table summarizes key quantitative data for this compound's interaction with human recombinant receptors.

| Parameter | Receptor Subtype | Value | Cell Line | Reference |

| Binding Affinity (pKi) | 5-HT4(c) | 8.4 ± 0.1 | HEK-293 | [4] |

| 5-HT2B | 8.4 ± 0.1 | CHO-K1 | ||

| 5-HT2A | 7.5 | CHO-K1 | ||

| 5-HT2C | 7.0 | CHO-K1 | ||

| Functional Potency (pEC50) | 5-HT4(c) (cAMP accumulation) | 8.6 ± 0.2 | HEK-293 | |

| Functional Antagonism (pA2) | 5-HT2B (inhibition of 5-HT-mediated contraction) | 8.3 | Rat isolated stomach fundus |

Note: pKi is the negative logarithm of the inhibition constant (Ki), and pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pKi value indicates a higher binding affinity. A higher pEC50 value indicates a greater potency.

Downstream Signaling Pathways of the 5-HT4 Receptor

Activation of the 5-HT4 receptor by an agonist like this compound initiates a cascade of intracellular events through both canonical and non-canonical signaling pathways.

The Canonical Gs/cAMP/PKA Signaling Pathway

The primary and most well-characterized signaling pathway for the 5-HT4 receptor involves its coupling to the Gs alpha subunit of the heterotrimeric G protein.

-

Activation of Adenylyl Cyclase: Upon agonist binding, the Gs alpha subunit dissociates and activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Activation of Protein Kinase A (PKA): The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).

-

Phosphorylation of Downstream Targets: Activated PKA then phosphorylates various downstream target proteins, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.

Figure 1: Canonical Gs/cAMP/PKA signaling pathway of the 5-HT4 receptor.

Non-Canonical Src-Dependent ERK Signaling Pathway

Recent evidence has revealed that the 5-HT4 receptor can also signal through a G protein-independent pathway involving the tyrosine kinase Src, leading to the activation of the Extracellular signal-Regulated Kinase (ERK).

-

Direct Activation of Src: The 5-HT4 receptor can directly interact with and activate Src kinase. This interaction appears to be independent of G protein activation and β-arrestin recruitment.

-

Activation of the MAPK/ERK Cascade: Activated Src then initiates a phosphorylation cascade that leads to the activation of the Mitogen-Activated Protein Kinase (MAPK)/ERK pathway.

-

Cellular Effects: The activation of ERK can influence a variety of cellular processes, including gene expression, cell proliferation, and differentiation.

Figure 2: Non-canonical Src-dependent ERK signaling of the 5-HT4 receptor.

Receptor Desensitization: Role of GRKs and β-Arrestins

Prolonged or repeated agonist stimulation of the 5-HT4 receptor can lead to desensitization, a process that attenuates the receptor's signaling response. This is primarily mediated by G protein-coupled receptor kinases (GRKs) and β-arrestins.

-

GRK-mediated Phosphorylation: Upon agonist binding, GRKs are recruited to the receptor and phosphorylate specific serine and threonine residues in its intracellular domains.

-

β-Arrestin Recruitment: This phosphorylation creates a high-affinity binding site for β-arrestins. The binding of β-arrestin sterically hinders the receptor's ability to couple with G proteins, thereby uncoupling it from downstream signaling. β-arrestins can also act as scaffolds for other signaling proteins, initiating their own signaling cascades.

Figure 3: 5-HT4 receptor desensitization pathway mediated by GRKs and β-arrestins.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the downstream signaling of the 5-HT4 receptor in response to this compound.

cAMP Accumulation Assay

This assay quantifies the production of intracellular cAMP, a direct measure of Gs protein activation.

Materials:

-

HEK-293 cells stably expressing the human 5-HT4 receptor.

-

Cell culture medium (e.g., DMEM) with supplements.

-

Phosphate-buffered saline (PBS).

-

Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, pH 7.4).

-

This compound and other test compounds.

-

cAMP assay kit (e.g., LANCE Ultra cAMP kit or AlphaScreen cAMP assay kit).

-

384-well white opaque microplates.

-

Plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET) or AlphaScreen signal.

Protocol:

-

Cell Culture: Culture the HEK-293-5HT4R cells to approximately 70-80% confluency.

-

Cell Preparation:

-

Wash the cells with PBS.

-

Detach the cells using a non-enzymatic cell dissociation solution.

-

Centrifuge the cells and resuspend them in stimulation buffer to the desired concentration (e.g., 3000 cells/well).

-

-

Assay Procedure:

-

Add 5 µL of the cell suspension to each well of the 384-well plate.

-

Add 5 µL of this compound or control compound at various concentrations.

-

Incubate the plate at room temperature for 30 minutes.

-

Add the detection reagents from the cAMP assay kit according to the manufacturer's instructions.

-

Incubate for 1 hour at room temperature in the dark.

-

-

Data Acquisition and Analysis:

-

Measure the signal on a compatible plate reader.

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the concentration of cAMP produced in each well.

-

Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Figure 4: Experimental workflow for the cAMP accumulation assay.

Western Blot for ERK Phosphorylation

This method is used to detect the phosphorylation and therefore activation of ERK in response to 5-HT4 receptor stimulation.

Materials:

-

Cells expressing the 5-HT4 receptor (e.g., primary neurons or HEK-293 cells).

-

Serum-free cell culture medium.

-

This compound.

-

Ice-cold PBS.

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

Imaging system for chemiluminescence detection.

Protocol:

-

Cell Treatment:

-

Seed cells and grow to desired confluency.

-

Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.

-

Treat the cells with this compound at various concentrations and for different time points (e.g., 5 minutes).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane to remove the phospho-ERK antibody.

-

Re-probe the membrane with the anti-total-ERK1/2 antibody to normalize for protein loading.

-

-

Data Analysis: Quantify the band intensities and express the level of phosphorylated ERK as a ratio to total ERK.

Figure 5: Experimental workflow for Western blot analysis of ERK phosphorylation.

Co-Immunoprecipitation (Co-IP) of 5-HT4 Receptor and Src

This technique is used to demonstrate a direct physical interaction between the 5-HT4 receptor and Src kinase.

Materials:

-

Cells co-expressing tagged versions of the 5-HT4 receptor and Src.

-

This compound.

-

Co-IP lysis buffer (non-denaturing).

-

Antibody specific to the tag on the 5-HT4 receptor (for immunoprecipitation).

-

Protein A/G agarose or magnetic beads.

-

Wash buffer.

-

Elution buffer.

-

Primary antibody specific to Src (for Western blot detection).

-

SDS-PAGE and Western blotting reagents.

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with this compound or a vehicle control.

-

Lyse the cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysates with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the antibody against the 5-HT4 receptor tag overnight at 4°C.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the protein complexes from the beads using an elution buffer (e.g., by boiling in SDS-PAGE sample buffer).

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and perform a Western blot using an antibody against Src to detect its presence in the immunoprecipitated complex.

-

Figure 6: Experimental workflow for Co-Immunoprecipitation of 5-HT4R and Src.

Conclusion

This compound's therapeutic effects are mediated through the activation of 5-HT4 receptor downstream signaling pathways. The canonical Gs/cAMP/PKA pathway is a primary driver of its prokinetic actions. Additionally, the non-canonical, Src-dependent activation of the ERK pathway represents an alternative signaling route that may contribute to the diverse physiological effects of 5-HT4 receptor agonists. Understanding these intricate signaling networks and the experimental methodologies to probe them is crucial for the continued development of targeted and effective therapies for gastrointestinal motility disorders. The provided quantitative data and detailed protocols serve as a valuable resource for researchers in this field.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 4. The 5-HT4 receptor agonist, this compound, is a potent 5-HT2B receptor antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Tegaserod's Antagonistic Dance with the 5-HT2B Receptor: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro 5-HT2B receptor antagonist activity of tegaserod, a drug primarily known for its 5-HT4 receptor agonism in the treatment of irritable bowel syndrome with constipation (IBS-C).[1][2] This document synthesizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying molecular interactions and experimental workflows.

Quantitative Analysis of this compound's 5-HT2B Receptor Antagonism

This compound exhibits a significant binding affinity for the human 5-HT2B receptor, with a potency that is notably comparable to its affinity for its primary target, the 5-HT4 receptor.[3][4] This dual activity has been a subject of scientific inquiry, particularly concerning its contribution to the overall clinical profile of the drug.

Table 1: Binding Affinity of this compound at Human 5-HT Receptors

| Receptor Subtype | Mean pKi (± S.D.) | Binding Affinity (Ki) | Cell Line | Reference |

| 5-HT2B | 8.4 ± 0.1 | 4 nM | CHO-K1 | [3] |

| 5-HT2A | 7.5 | 32 nM | CHO-K1 | |

| 5-HT2C | 7.0 | 100 nM | CHO-K1 | |

| 5-HT4(c) | 8.4 ± 0.1 | 4 nM | HEK-293 |

pKi is the negative logarithm of the equilibrium dissociation constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Functional Antagonist Activity of this compound

| Assay | Parameter | Value | Tissue/Cell Model | Reference |

| 5-HT-mediated Contraction | pA2 | 8.3 | Rat isolated stomach fundus | |

| α-Me-5-HT Potentiation of Contractions | pA2 | 6.9 ± 0.2 | Human colon longitudinal muscle strips |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocols

The following sections detail the methodologies employed in key in vitro studies to characterize the 5-HT2B antagonist activity of this compound.

Radioligand Binding Assays

These assays determine the binding affinity of a compound for a specific receptor.

Objective: To quantify the affinity of this compound for the human 5-HT2B receptor.

General Protocol:

-

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human 5-HT2B receptor.

-

Incubation: Cell membranes are incubated with a specific radioligand (e.g., [³H]-5-HT) and varying concentrations of the test compound (this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram of the Radioligand Binding Assay Workflow:

Caption: Workflow for Radioligand Binding Assay.

Functional Antagonism Assays

These assays measure the ability of a compound to block the functional response induced by an agonist at a specific receptor.

Objective: To determine the functional antagonist potency of this compound at the native 5-HT2B receptor.

Protocol:

-

Tissue Preparation: The stomach fundus is isolated from a rat and cut into longitudinal muscle strips. These strips are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and gassed with 95% O2/5% CO2.

-

Equilibration: The tissues are allowed to equilibrate under a resting tension.

-

Agonist Response: A cumulative concentration-response curve to a 5-HT2B receptor agonist (e.g., 5-HT or the selective agonist BW 723C86) is established to measure the contractile response.

-

Antagonist Incubation: The tissues are then incubated with a fixed concentration of this compound for a defined period.

-

Shifted Agonist Response: A second concentration-response curve to the agonist is generated in the presence of this compound.

-

Data Analysis: The antagonist potency (pA2 value) is calculated from the rightward shift of the agonist concentration-response curve caused by the antagonist.

Objective: To assess the antagonist activity of this compound at the native human 5-HT2B receptor.

Protocol:

-

Tissue Procurement: Longitudinal muscle strips are obtained from human colonic tissue with informed consent and ethical approval.

-

Tissue Mounting: The strips are mounted in organ baths for isometric tension recording.

-

Electrical Field Stimulation: Neurally-mediated contractions are induced by electrical field stimulation.

-

Agonist Potentiation: The ability of a 5-HT2B agonist (α-Me-5-HT) to potentiate these contractions is determined.

-

Antagonist Evaluation: The experiment is repeated in the presence of varying concentrations of this compound to determine its ability to block the agonist-induced potentiation.

-

Data Analysis: The pA2 value is calculated to quantify the antagonist potency of this compound.

Diagram of the Functional Antagonism Assay Workflow:

Caption: Workflow for Functional Antagonism Assay.

5-HT2B Receptor Signaling Pathway

The 5-HT2B receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G11 protein pathway.

Mechanism of Action:

-

Agonist Binding: An agonist (e.g., serotonin) binds to the 5-HT2B receptor.

-

G Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gq/G11 protein.

-

Phospholipase C Activation: The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

-

Protein Kinase C Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).

-

Cellular Response: The activation of these downstream signaling cascades leads to various cellular responses, including smooth muscle contraction and cell proliferation.

This compound's Role: As an antagonist, this compound binds to the 5-HT2B receptor but does not activate the downstream signaling cascade. Instead, it competitively blocks the binding of agonists like serotonin, thereby inhibiting their effects.

Diagram of the 5-HT2B Receptor Signaling Pathway:

Caption: 5-HT2B Receptor Gq Signaling Pathway.

Conclusion

The in vitro evidence robustly demonstrates that this compound is a potent antagonist at the 5-HT2B receptor, with a binding affinity equivalent to its primary 5-HT4 receptor target. This antagonist activity has been functionally confirmed in both animal and human tissue preparations. For researchers and drug development professionals, understanding this dual pharmacology is crucial for a complete characterization of this compound's mechanism of action and for informing the development of future compounds with desired selectivity profiles. The detailed protocols and pathway visualizations provided in this guide serve as a foundational resource for further investigation into the complex pharmacology of this compound and the role of the 5-HT2B receptor in health and disease.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound for the Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The 5-HT4 receptor agonist, this compound, is a potent 5-HT2B receptor antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The 5-HT4 receptor agonist, this compound, is a potent 5-HT2B receptor antagonist in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Preclinical Pharmacology of Tegaserod Maleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tegaserod maleate is a selective serotonin 5-HT₄ receptor partial agonist that has been investigated for the management of gastrointestinal motility disorders, primarily irritable bowel syndrome with constipation (IBS-C). This technical guide provides an in-depth overview of the preclinical pharmacology of this compound, summarizing key findings from in vitro and in vivo studies. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals involved in the study of gastrointestinal motility and the development of novel therapeutics.

Mechanism of Action

This compound's primary mechanism of action is the partial agonism of serotonin 5-HT₄ receptors. Activation of these receptors in the gastrointestinal tract is believed to stimulate the peristaltic reflex and intestinal secretion, as well as inhibit visceral sensitivity.[1] This stimulation is thought to be mediated through the release of neurotransmitters such as acetylcholine and calcitonin gene-related peptide (CGRP) from sensory neurons.[1][2]

In addition to its activity at the 5-HT₄ receptor, this compound also acts as a potent antagonist at the 5-HT₂B receptor.[3][4] While its affinity for the 5-HT₂B receptor is comparable to its affinity for the 5-HT₄ receptor, the clinical significance of this antagonist activity is still under investigation. This compound has also been shown to have moderate affinity for 5-HT₁ receptors and no appreciable affinity for 5-HT₃ or dopamine receptors.

Signaling Pathway

The activation of 5-HT₄ receptors by this compound initiates a downstream signaling cascade, primarily through the Gαs protein and subsequent activation of adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates protein kinase A (PKA). PKA can then phosphorylate various intracellular targets, ultimately leading to the modulation of neuronal excitability and neurotransmitter release.

Figure 1: this compound's primary signaling cascade via the 5-HT₄ receptor.

Pharmacodynamics

Receptor Binding Affinity

The binding affinity of this compound to various serotonin receptors has been characterized in preclinical studies. The following table summarizes the reported pKi values, which represent the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a stronger binding affinity.

| Receptor Subtype | Species | pKi (mean ± SEM) | Reference |

| Human 5-HT₄(c) | Recombinant | 8.4 ± 0.1 | |

| Human 5-HT₂B | Recombinant | 8.4 ± 0.1 | |

| Human 5-HT₂A | Recombinant | 7.5 | |

| Human 5-HT₂C | Recombinant | 7.0 |

In Vitro Functional Activity

The functional activity of this compound has been assessed in various in vitro assays. The following table summarizes key parameters such as pEC₅₀ (negative logarithm of the half-maximal effective concentration) for agonistic activity and pA₂ (negative logarithm of the antagonist concentration that requires a 2-fold increase in agonist concentration to produce the same response) for antagonistic activity.

| Assay | Tissue/Cell Line | Species | Parameter | Value (mean) | Reference |

| cAMP Accumulation | HEK-293 cells (human 5-HT₄(c) receptor) | Human | pEC₅₀ | 8.6 | |

| Relaxation | Rat isolated oesophagus | Rat | pEC₅₀ | 8.2 | |

| Contraction | Guinea-pig isolated colon | Guinea-pig | pEC₅₀ | 8.3 | |

| Inhibition of 5-HT-mediated contraction | Rat isolated stomach fundus | Rat | pA₂ | 8.3 |

In Vivo Pharmacodynamic Effects

-

Gastrointestinal Motility: In vivo studies have consistently demonstrated that this compound enhances basal motor activity and normalizes impaired motility throughout the gastrointestinal tract. In dogs, this compound has been shown to increase intestinal and colonic motility and transit.

-

Visceral Sensitivity: this compound has been shown to moderate visceral sensitivity. In animal models of visceral hypersensitivity, this compound increased the pain threshold to noxious stimuli, such as colorectal distension.

Pharmacokinetics

| Species | Route | Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | T½ (h) | Bioavailability (%) | Reference |

| Rat | IV | - | - | - | - | ~2 | - | |

| Rat | PO | - | - | - | - | - | ~30 | |

| Dog | IV | - | - | - | - | ~7 | - | |

| Dog | PO | - | ~1 | - | - | ~11 | ~10 |

Note: Dashes (-) indicate that specific data was not found in the reviewed literature. The provided data is a compilation from multiple sources and may not be from a single head-to-head study.

Safety Pharmacology

A core battery of safety pharmacology studies is essential to evaluate the potential adverse effects of a drug candidate on vital organ systems. While specific quantitative data for this compound in these assays are not extensively published, the general methodologies for such studies are well-established.

Cardiovascular System

-

hERG Assay: An in vitro assay to assess the potential for a compound to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is a key indicator of potential for QT interval prolongation. A specific IC₅₀ value for this compound in a hERG assay was not identified in the reviewed literature.

-

Telemetry in Dogs: In vivo cardiovascular safety is often assessed in conscious, telemetered dogs to monitor electrocardiogram (ECG) parameters, heart rate, and blood pressure. While it is stated that this compound has been shown to be safe in toxicity studies, specific results from a dedicated cardiovascular telemetry study were not found.

Central Nervous System (CNS)

-

Irwin Test or Functional Observational Battery (FOB) in Rats: These are comprehensive behavioral and physiological screening methods used to detect potential CNS effects of a test compound. Specific results from an Irwin test or FOB for this compound were not identified in the reviewed literature.

Respiratory System

-

Whole-Body Plethysmography in Rats: This non-invasive technique is used to measure respiratory parameters such as respiratory rate, tidal volume, and minute volume in conscious animals. Specific results from a respiratory safety pharmacology study for this compound were not found.

Experimental Protocols

Radioligand Binding Assays

Figure 2: General workflow for a radioligand binding assay.

Methodology: Radioligand binding studies for this compound were typically performed using membranes from cell lines (e.g., HEK-293 or CHO) stably transfected with the human receptor of interest. Membranes were incubated with a specific radioligand and varying concentrations of this compound. Non-specific binding was determined in the presence of a high concentration of a competing non-labeled ligand. The reaction was terminated by rapid filtration, and the radioactivity retained on the filters was quantified by scintillation counting. The IC₅₀ values were determined by non-linear regression analysis and then converted to Ki values using the Cheng-Prusoff equation.

In Vivo Gastrointestinal Motility Studies

Figure 3: A typical workflow for an in vivo gastrointestinal motility study.

Methodology: Animal models, such as rats or dogs, were typically fasted overnight before the experiment. Animals were then administered this compound or vehicle control, often via oral gavage or intraperitoneal injection. After a set period, a non-absorbable marker (e.g., charcoal meal or colored beads) was administered. At a predetermined time point, the animals were euthanized, and the gastrointestinal tract was carefully excised. The distance traveled by the marker was measured to determine parameters such as gastric emptying and small intestinal transit.

Visceral Hypersensitivity Model

Figure 4: Workflow for a visceral hypersensitivity model in rats.

Methodology: Visceral hypersensitivity was often induced in rats during the neonatal period through mild, repeated colorectal irritation. Once the animals reached adulthood, a balloon catheter was inserted into the colorectum. The visceromotor response, typically quantified as the abdominal withdrawal reflex score, was measured in response to graded colorectal distension. This compound or a vehicle was administered before the distension protocol to assess its effect on visceral sensitivity.

Conclusion

This compound maleate is a 5-HT₄ receptor partial agonist with additional antagonist activity at the 5-HT₂B receptor. Preclinical studies have demonstrated its prokinetic effects on the gastrointestinal tract and its ability to modulate visceral sensitivity. While the pharmacodynamic profile of this compound is well-characterized, a comprehensive and directly comparable preclinical pharmacokinetic dataset across multiple species is not fully available in the public domain. Similarly, detailed quantitative results from dedicated safety pharmacology studies are not extensively published. This technical guide provides a consolidated overview of the available preclinical data on this compound, which can serve as a valuable resource for researchers in the field of gastrointestinal pharmacology and drug development. Further research to fill the existing data gaps would be beneficial for a more complete understanding of the preclinical profile of this compound.

References

- 1. Review article: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Semi‐mechanistic modelling platform to assess cardiac contractility and haemodynamics in preclinical cardiovascular safety profiling of new molecular entities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The functional observational battery and modified Irwin test as global neurobehavioral assessments in the rat: Pharmacological validation data and a comparison of methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cardiovascular Telemetry Study In Beagle Dogs - Vivotecnia [vivotecnia.com]

Tegaserod's Modulation of the Gut-Brain Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tegaserod, a selective serotonin-4 (5-HT4) receptor partial agonist, has demonstrated efficacy in the management of irritable bowel syndrome with constipation (IBS-C). Its therapeutic effects are intrinsically linked to its modulation of the gut-brain axis, a complex bidirectional communication network between the gastrointestinal tract and the central nervous system. This technical guide provides an in-depth analysis of this compound's mechanism of action on gut-brain axis signaling. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of neurogastroenterology and the development of novel therapeutics for disorders of gut-brain interaction.

Introduction

The gut-brain axis is a sophisticated system of communication involving neural, endocrine, and immune pathways. Serotonin (5-HT), a key neurotransmitter in this axis, is predominantly produced in the gut and plays a crucial role in regulating gastrointestinal motility, secretion, and visceral sensation.[1][2][3] this compound exerts its effects by targeting the 5-HT4 receptor, a G-protein coupled receptor expressed on various cells within the gastrointestinal tract, including enteric neurons.[4][5] By acting as a partial agonist at this receptor, this compound initiates a cascade of signaling events that ultimately influence both local gut function and the perception of visceral stimuli in the central nervous system.

Quantitative Data on this compound's Pharmacodynamics

The following tables summarize key quantitative data regarding this compound's interaction with serotonin receptors, its clinical efficacy in IBS-C, and its effects on gastrointestinal physiology.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Species | pKi (mean ± SD) | Reference(s) |

| 5-HT4(c) | Human | 8.4 ± 0.1 | |

| 5-HT2B | Human | 8.4 ± 0.1 | |

| 5-HT2A | Human | 7.5 | |

| 5-HT2C | Human | 7.0 |

Table 2: Clinical Efficacy of this compound in Women with IBS-C (6 mg b.i.d.)

| Endpoint | This compound Responder Rate | Placebo Responder Rate | Odds Ratio (95% CI) | P-value | Reference(s) |

| Overall IBS-C Symptom Relief (Month 1) | 43.3% | 35.9% | 1.37 (1.18, 1.59) | <0.001 | |

| Satisfactory Relief (≥3 of 4 weeks) | 43.3% | 28.9% | 1.90 (1.19, 3.05) | <0.008 |

Table 3: Effect of this compound on Gastrointestinal Transit

| Transit Parameter | Effect of this compound (6 mg b.i.d.) | P-value | Reference(s) |

| Gastric Emptying | Significantly accelerated | <0.05 | |

| Small Bowel Transit Time | Significantly accelerated | <0.0001 | |

| Colonic Transit Time | Significantly accelerated | <0.0001 |

Table 4: Effect of this compound on Visceral Hypersensitivity in a Rat Model

| Parameter | Treatment Group | Mean Reduction | P-value | Reference(s) |

| Abdominal Wall Reflex (AWR) Score | This compound (1.0 mg/kg) | Significant inhibition vs. saline | <0.01 | |

| c-Fos Expression in Anterior Cingulate Cortex | This compound (1.0 mg/kg) | 58% reduction vs. saline | <0.01 |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the effects of this compound on the gut-brain axis.

Radioligand Binding Assay for 5-HT4 Receptor Affinity

This protocol is a representative method for determining the binding affinity of a compound like this compound to the 5-HT4 receptor.

-

Objective: To quantify the affinity of this compound for the 5-HT4 receptor.

-

Materials:

-

Cell membranes from a cell line stably expressing the human 5-HT4 receptor (e.g., HEK-293 cells).

-

Radiolabeled 5-HT4 receptor antagonist (e.g., [3H]-GR113808).

-

This compound at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Prepare a suspension of cell membranes in binding buffer.

-

In a 96-well plate, add the membrane suspension, the radiolabeled ligand at a fixed concentration, and varying concentrations of this compound.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a set time to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Generate a competition binding curve by plotting the percentage of specific binding of the radioligand against the concentration of this compound.

-

Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

-

In Vitro Acetylcholine Release Assay from Enteric Neurons

This protocol describes a method to measure the effect of this compound on acetylcholine (ACh) release from enteric neurons.

-

Objective: To determine if this compound stimulates the release of acetylcholine from myenteric plexus neurons.

-

Materials:

-

Longitudinal muscle-myenteric plexus (LMMP) preparations from guinea pig ileum.

-

Krebs solution.

-

[3H]-choline for preloading.

-

This compound at various concentrations.

-

Scintillation counter.

-

-

Procedure:

-

Dissect LMMP strips and incubate them with [3H]-choline to label the acetylcholine stores.

-

Wash the strips to remove excess [3H]-choline.

-

Mount the strips in an organ bath and perfuse with Krebs solution.

-

Collect fractions of the perfusate at regular intervals to measure basal [3H]-ACh release.

-

Stimulate the strips with this compound at different concentrations and continue to collect perfusate fractions.

-

Measure the radioactivity in the collected fractions using a scintillation counter.

-

-

Data Analysis:

-

Calculate the fractional release of [3H]-ACh for each collection period.

-

Compare the release of [3H]-ACh in the presence of this compound to the basal release to determine the stimulatory effect.

-

Antroduodenal Manometry in Humans

This protocol outlines the procedure for assessing the effect of this compound on upper gastrointestinal motility in humans.

-

Objective: To measure the effect of this compound on antral and duodenal motor activity.

-

Materials:

-

A multi-lumen manometry catheter with pressure sensors.

-

A data acquisition system.

-

This compound (e.g., 6 mg oral dose).

-

Standardized meal.

-

-

Procedure:

-

After an overnight fast, a manometry catheter is passed through the nose into the stomach and positioned in the antrum and duodenum under fluoroscopic guidance.

-

A baseline recording of fasting motor activity (migrating motor complex) is obtained for a defined period.

-

This compound or placebo is administered orally.

-

Recording of motor activity continues to assess the drug's effect on fasting motility.

-

A standardized meal is given, and postprandial motor activity is recorded for a further period.

-

-

Data Analysis:

-

Analyze the manometry tracings to determine parameters such as the frequency and amplitude of contractions, and the motility index in the antrum and duodenum.

-

Compare these parameters before and after this compound administration and between the this compound and placebo groups.

-

c-Fos Immunohistochemistry for Neuronal Activation in the Brain

This protocol is a representative method to identify brain regions activated in response to visceral stimulation and modulated by this compound.

-

Objective: To map the neuronal activation in the brain, particularly in pain-processing regions, following colorectal distension in an animal model of visceral hypersensitivity, and to assess the effect of this compound on this activation.

-

Materials:

-

Rats with induced visceral hypersensitivity.

-

Colorectal distension apparatus.

-

This compound.

-

4% paraformaldehyde for perfusion.

-

Primary antibody against c-Fos.

-

Biotinylated secondary antibody.

-

Avidin-biotin-peroxidase complex.

-

DAB (3,3'-diaminobenzidine) for visualization.

-

Microscope.

-

-

Procedure:

-

Administer this compound or vehicle to the rats.

-

After a set time, perform noxious colorectal distension.

-

After a further interval to allow for c-Fos expression (typically 90-120 minutes), perfuse the animals with saline followed by 4% paraformaldehyde.

-

Dissect the brains and post-fix them.

-

Cut the brains into thin sections using a cryostat or vibratome.

-

Perform immunohistochemical staining for c-Fos on the brain sections using the primary antibody, followed by the biotinylated secondary antibody and the avidin-biotin-peroxidase complex.

-

Visualize the c-Fos positive neurons using DAB.

-

Mount the sections on slides and examine them under a microscope.

-

-

Data Analysis:

-

Count the number of c-Fos positive neurons in specific brain regions of interest (e.g., anterior cingulate cortex, thalamus, amygdala).

-

Compare the number of activated neurons between the this compound-treated and vehicle-treated groups.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to this compound's effect on the gut-brain axis.

Caption: this compound's intracellular signaling cascade in enteric neurons.

Caption: this compound's modulation of the gut-brain axis communication.

Caption: Experimental workflow for evaluating this compound's effects.

Conclusion

This compound's therapeutic efficacy in IBS-C is a direct consequence of its multifaceted actions on the gut-brain axis. Through partial agonism at the 5-HT4 receptor, it enhances gastrointestinal motility and secretion via the stimulation of acetylcholine and CGRP release from enteric neurons. Concurrently, it modulates visceral afferent signaling, leading to a reduction in the central perception of pain. The quantitative data, detailed experimental protocols, and signaling pathway diagrams presented in this guide offer a comprehensive framework for understanding this compound's mechanism of action. This in-depth knowledge is crucial for the ongoing research into disorders of gut-brain interaction and the development of next-generation therapeutics that can effectively target this complex communication system. Further investigation into the specific neuronal circuits and long-term neuroplastic changes induced by this compound will continue to refine our understanding and open new avenues for therapeutic intervention.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Stimulation of acetylcholine release from myenteric neurons of guinea pig small intestine by forskolin and cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of immediate-early response gene c-Fos protein in the rat paralimbic cortices after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

Tegaserod's Role in Neurogenesis of the Enteric Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tegaserod, a partial agonist of the 5-hydroxytryptamine receptor 4 (5-HT4R), has demonstrated significant potential in promoting neurogenesis within the enteric nervous system (ENS). This technical guide synthesizes the current understanding of this compound's mechanism of action, its effects on enteric neuron survival, differentiation, and neurite outgrowth, and the underlying signaling pathways. Detailed experimental protocols for key assays and quantitative data from pivotal studies are presented to facilitate further research and drug development in the field of enteric neuropathies.

Introduction: The Enteric Nervous System and the Promise of Neurogenesis

The enteric nervous system (ENS) is an extensive network of neurons and glia within the gastrointestinal tract wall, often referred to as the "second brain." It autonomously regulates critical digestive functions, including motility, secretion, and blood flow. A loss or dysfunction of enteric neurons, as seen in conditions like Hirschsprung's disease and age-related dysmotility, leads to severe gastrointestinal disorders. The discovery that the adult ENS harbors neural stem cells and retains the capacity for neurogenesis has opened new avenues for therapeutic intervention. This compound, by activating the 5-HT4 receptor, has emerged as a promising agent to stimulate this endogenous regenerative potential.

Mechanism of Action: this compound and the 5-HT4 Receptor

This compound exerts its pro-neurogenic effects primarily through its interaction with the 5-HT4 receptor, a Gs-protein coupled receptor (GPCR) abundantly expressed on enteric neurons.[1][2] Stimulation of the 5-HT4R by this compound initiates a cascade of intracellular events that collectively promote neuronal survival, growth, and function.

Signaling Pathways

The activation of the 5-HT4 receptor by this compound triggers two key signaling pathways implicated in neurogenesis:

-

cAMP/PKA/CREB Pathway: As a Gs-coupled receptor, the 5-HT4R, upon agonist binding, activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3] cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB).[3] Phosphorylated CREB (pCREB) acts as a transcription factor, promoting the expression of genes involved in neuronal survival, differentiation, and plasticity.

-

Potential Cross-Talk with c-RET Signaling: Evidence suggests a possible transactivation of the c-RET receptor tyrosine kinase pathway by 5-HT4R activation. The c-RET receptor and its co-receptor GFRα1 are crucial for the development and maintenance of the ENS. This cross-talk may further amplify the pro-neurogenic signals initiated by this compound.

Quantitative Effects of this compound on Enteric Neurogenesis

Several studies have quantified the effects of this compound on various aspects of enteric neurogenesis. The following tables summarize key findings.

Table 1: Effect of this compound on Enteric Neuron Number/Survival

| Concentration | % Increase in Neuron Number (vs. Control) | Experimental Model | Reference |

| 10 nM | ~25% | Cultured fetal mouse enteric neurons | [3] |

| 100 nM | ~40% | Cultured fetal mouse enteric neurons | |

| 1 µM | ~30% | Cultured fetal mouse enteric neurons |

Table 2: Effect of this compound on Neurite Outgrowth

| Concentration | % Increase in Neurite Length (vs. Control) | Experimental Model | Reference |

| 100 nM | ~20% | Cultured fetal mouse enteric neurons | |

| 1 µM | ~50% | Cultured fetal mouse enteric neurons | |

| 10 µM | ~40% | Cultured fetal mouse enteric neurons |

Table 3: Effect of this compound on Apoptosis of Enteric Neurons

| Concentration | % Decrease in Apoptotic Cells (vs. Control) | Experimental Model | Reference |

| 10 nM | ~40% | Cultured fetal mouse enteric neurons |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in enteric neurogenesis.

Isolation and Culture of Enteric Neuron Progenitors

This protocol describes the isolation of enteric neural crest-derived cells using p75NTR immunoselection, a common marker for these progenitors.

References

Tegaserod's Impact on Visceral Hypersensitivity Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of tegaserod, a partial 5-HT4 receptor agonist, on preclinical models of visceral hypersensitivity. The following sections detail the quantitative impact of this compound on visceral pain responses, the experimental protocols used in key studies, and the underlying signaling pathways involved in its mechanism of action.

Quantitative Data Summary

This compound has been shown to significantly attenuate visceral hypersensitivity in rodent models. The following tables summarize the key quantitative findings from studies investigating its efficacy.

Table 1: Effect of this compound on Abdominal Withdrawal Reflex (AWR) Score in Response to Colorectal Distension (CRD) in Rats with Visceral Hypersensitivity

| Treatment Group | Distension Volume/Pressure | AWR Score (Mean ± SEM) | Percentage Reduction vs. Control | Reference |

| Hypersensitive + Saline | 0.4 mL | 2.0 ± 0.0 | - | [1] |

| Hypersensitive + this compound (0.1 mg/kg, i.p.) | 0.4 mL | Not significantly different from saline | - | [1] |

| Hypersensitive + this compound (0.3 mg/kg, i.p.) | 40 mmHg | 1.32 ± 0.55 | 32.3% | [2] |

| 60 mmHg | 2.32 ± 0.54 | 23.8% | [2] | |

| 80 mmHg | 2.77 ± 0.51 | 14.8% | [2] | |

| Hypersensitive + this compound (1.0 mg/kg, i.p.) | 0.4 mL | 0.5 ± 0.0 | 75% | |

| 0.8 mL | 1.5 ± 0.0 | 57.1% | ||

| 1.2 mL | 3.0 ± 0.0 | 25% | ||

| Control + Saline | 40 mmHg | 1.35 ± 0.15 | - | |

| Control + this compound (1.0 mg/kg, i.p.) | - | No significant effect | - |

Table 2: Effect of this compound on c-Fos Expression in the Limbic System of Rats with Visceral Hypersensitivity Following Noxious Rectal Distension

| Brain Region | Treatment Group | c-Fos Positive Neurons (Mean ± SEM) | Percentage Reduction vs. Saline | Reference |

| Overall Limbic System | Hypersensitive + Saline | 283 ± 41 | - | |

| Hypersensitive + this compound (0.1 mg/kg, i.p.) | 85% of saline group | 15% | ||

| Hypersensitive + this compound (0.3 mg/kg, i.p.) | - | - | ||

| Hypersensitive + this compound (1.0 mg/kg, i.p.) | 162 ± 16 | 42.8% | ||

| Anterior Cingulate Cortex (ACC) | Hypersensitive + Saline | 72 ± 10 | - | |

| Hypersensitive + this compound (0.1 mg/kg, i.p.) | 74% of saline group | 26% | ||

| Hypersensitive + this compound (0.3 mg/kg, i.p.) | 56% of saline group | 44% | ||

| Hypersensitive + this compound (1.0 mg/kg, i.p.) | 31 ± 8 | 56.9% | ||

| Hypothalamus | Hypersensitive + this compound (0.3 mg/kg, i.p.) | 80% of saline group | 20% | |

| Thalamus | Hypersensitive + this compound (0.3 mg/kg, i.p.) | 73% of saline group | 27% |

Table 3: Effect of this compound on Neuropeptide Expression in the Lumbosacral Spinal Cord of Rats with Colonic Inflammation

| Neuropeptide | Treatment Group | Density (Mean ± SEM) | Percentage Reduction vs. Control | Reference |

| Fos | Control (Saline) | 62.2 ± 18.9 | - | |

| This compound (1 mg/kg/day, i.g.) | No significant difference | - | ||

| This compound (2 mg/kg/day, i.g.) | 22.0 ± 7.7 | 64.6% | ||

| Substance P (SP) | Control (Saline) | 35.9 ± 8.9 | - | |

| This compound (1 mg/kg/day, i.g.) | No significant difference | - | ||

| This compound (2 mg/kg/day, i.g.) | 12.5 ± 1.4 | 65.2% | ||

| Calcitonin Gene-Related Peptide (CGRP) | Control (Saline) | 2.8 ± 2.4 | - | |

| This compound (2 mg/kg/day, i.g.) | 1.2 ± 1.1 (not significant) | - |

Experimental Protocols

The following sections detail the methodologies for inducing visceral hypersensitivity and assessing the effects of this compound.

Animal Models of Visceral Hypersensitivity

A commonly used and validated model is the neonatal colonic irritation model in rats.

-

Animals: Neonatal Sprague-Dawley rats (8 days old).

-

Induction of Hypersensitivity:

-

Intracolonic injections of 0.5% acetic acid (0.3-0.5 mL) are administered daily from postnatal day 8 to day 21.

-

Control animals receive intracolonic injections of saline.

-

-

Post-Irritation Period: The rats are allowed to mature to adulthood (8-10 weeks) before visceral sensitivity testing. This model produces a state of chronic visceral hypersensitivity without ongoing inflammation.

Another established model involves the induction of colitis with trinitrobenzenesulfonic acid (TNBS) to study the effects of this compound on inflammation-induced visceral hypersensitivity.

Assessment of Visceral Sensitivity: Colorectal Distension (CRD) and Abdominal Withdrawal Reflex (AWR)

Visceral sensitivity is most commonly assessed by measuring the behavioral response to colorectal distension (CRD), quantified by the Abdominal Withdrawal Reflex (AWR) score.

-

Apparatus: A flexible balloon catheter (e.g., 6F Fogarty arterial embolectomy catheter) is inserted intrarectally. The catheter is connected to a pressure transducer and a syringe pump for controlled inflation.

-

Procedure:

-

Rats are lightly anesthetized for balloon insertion, which is placed 1 cm from the anus and secured to the tail.

-

Animals are allowed to acclimate in a small enclosure for a period before distension.

-

The balloon is rapidly inflated to specific pressures (e.g., 40, 60, 80 mmHg) or volumes (e.g., 0.4, 0.8, 1.2 mL) for a set duration (e.g., 20 seconds).

-

AWR is visually scored by a trained observer blinded to the treatment.

-

-

AWR Scoring: A semi-quantitative scale is used to score the behavioral response:

-

0: No behavioral response.

-

1: Brief head movement followed by immobility.

-

2: Contraction of abdominal muscles.

-

3: Lifting of the abdomen off the platform.

-

4: Body arching and lifting of the pelvic structures.

-

Immunohistochemistry for c-Fos, Substance P, and CGRP

To assess neuronal activation and neuropeptide expression, immunohistochemistry is performed on brain and spinal cord tissues.

-

Tissue Preparation: Two hours after CRD, rats are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde. The brain and lumbosacral spinal cord (L5-S1) are removed and post-fixed.

-

Staining:

-

Tissues are sectioned and incubated with primary antibodies against c-Fos, Substance P (SP), or Calcitonin Gene-Related Peptide (CGRP).

-

This is followed by incubation with a biotinylated secondary antibody and then an avidin-biotin-peroxidase complex.

-

The reaction is visualized using a chromogen such as diaminobenzidine (DAB).

-

-

Quantification: The number of immunoreactive neurons or the density of immunoreactive fibers is quantified using light microscopy and image analysis software.

Signaling Pathways and Mechanism of Action

This compound's analgesic effect in visceral hypersensitivity is believed to be mediated through a complex signaling pathway involving both central and peripheral mechanisms.

Proposed Signaling Pathway for this compound's Analgesic Effect

Caption: Proposed signaling pathway of this compound in reducing visceral pain.

Experimental Workflow for Assessing this compound's Efficacy

Caption: Experimental workflow for evaluating this compound in visceral hypersensitivity.

This compound, acting as a partial agonist at 5-HT4 receptors, is thought to exert its analgesic effects primarily through a supraspinal mechanism. Activation of 5-HT4 receptors in the brain, potentially in the rostroventral medulla (RVM), triggers the release of endogenous opioids. This, in turn, activates descending noradrenergic pathways that project to the spinal cord. At the level of the spinal dorsal horn, this descending inhibition is believed to reduce the release of pronociceptive neuropeptides such as Substance P (SP) from primary afferent neurons. The reduction in SP release dampens the transmission of nociceptive signals to higher brain centers, thereby reducing the perception of visceral pain. Studies have shown that this compound can significantly decrease the expression of c-Fos, a marker of neuronal activation, in pain-processing areas of the brain, further supporting a central mechanism of action.

References

The Prokinetic Effects of Tegaserod on Gastrointestinal Motility: A Preclinical In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tegaserod is a selective serotonin type 4 (5-HT4) receptor partial agonist that has been investigated for its prokinetic effects on the gastrointestinal (GI) tract.[1][2] This technical guide provides a comprehensive overview of the preclinical data on this compound's influence on GI motility, focusing on its mechanism of action, and quantitative effects on gastric emptying, small intestinal transit, and colonic motility. Detailed experimental protocols and visual representations of signaling pathways and experimental workflows are included to facilitate understanding and replication of key preclinical studies.

Mechanism of Action

This compound exerts its prokinetic effects primarily through the activation of 5-HT4 receptors.[3] These receptors are located on presynaptic terminals of enteric neurons.[4] Stimulation of these receptors enhances the release of neurotransmitters such as acetylcholine and calcitonin gene-related peptide (CGRP).[4] This, in turn, strengthens neurotransmission in prokinetic pathways, leading to enhanced gastrointestinal motility. This compound is structurally similar to serotonin but has modifications that confer selectivity for the 5-HT4 receptor. It has been shown to be a partial agonist at 5-HT4 receptors and also exhibits antagonistic properties at 5-HT2B receptors. The activation of 5-HT4 receptors by this compound initiates a signaling cascade involving the Gs protein and adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).

Signaling Pathway of this compound

Caption: this compound's signaling pathway via the 5-HT4 receptor.

Quantitative Data from Preclinical Models

The following tables summarize the quantitative effects of this compound on various parameters of gastrointestinal motility in different preclinical models.

Table 1: Effect of this compound on Gastric Emptying

| Animal Model | Dosage | Method | Results | Reference |

| Diabetic Mice (db/db) | 0.1 mg/kg, i.p. | 20% Glucose Test Meal | Significantly accelerated gastric emptying rate, reducing the fraction of the meal remaining in the stomach at 30 min by 80%. | |

| Healthy Male Subjects | 6 mg, oral & 0.6 mg, intravenous | Scintigraphy | Significantly increased gastric emptying rate. | |

| Healthy Male & Female Subjects | 6 mg, b.i.d. | Scintigraphy | Significantly accelerated gastric emptying. |

Table 2: Effect of this compound on Small Intestinal Transit

| Animal Model | Dosage | Method | Results | Reference |

| Mice | Not specified | Glass Bead Gavage | Significantly ameliorated decreased geometric center (GC) in a model of acute necrotizing pancreatitis. | |

| Healthy Male Subjects | 6 mg, oral & 0.6 mg, intravenous | Scintigraphy | Shortened small intestine transit time by 30% (oral) and 37% (intravenous). | |

| Healthy Male & Female Subjects | 6 mg, b.i.d. | Scintigraphy | Markedly accelerated small intestinal transit. | |

| Patients with Constipation-Predominant IBS | 2 mg, b.i.d. | Scintigraphy | Accelerated orocecal transit (proximal colonic filling at 6 hours). |

Table 3: Effect of this compound on Colonic Motility

| Animal Model | Dosage | Method | Results | Reference |

| Mice | Not specified | Isolated Colonic Segments (Trendelenburg setup) | Normalized the disturbed interval between peristaltic contractions in a model of acute necrotizing pancreatitis. | |

| Dogs | Not specified | Not specified | Increased colonic motility and transit. | |

| Healthy Male Subjects | 6 mg, oral & 0.6 mg, intravenous | Scintigraphy | Shortened colonic transit at 48 h. | |

| Healthy Male & Female Subjects | 6 mg, b.i.d. | Scintigraphy | Induced a significant increase in colonic transit. |

Detailed Experimental Protocols

Gastric Emptying Assessment in Rodents (Phenol Red Method)

This method is commonly used to assess gastric emptying in rats and mice.

Materials:

-

Phenol red solution (non-absorbable marker)

-

Oral gavage needle

-

Surgical instruments for dissection

-

Spectrophotometer

Procedure:

-

Fasting: Animals are fasted overnight with free access to water.

-

Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the test meal.

-

Test Meal Administration: Administer a specific volume of phenol red solution via oral gavage.

-

Euthanasia and Stomach Removal: At a defined time point after the test meal (e.g., 20 minutes), euthanize the animals and carefully clamp the pylorus and cardia to prevent leakage. The stomach is then surgically removed.

-

Phenol Red Quantification: The stomach is homogenized in a known volume of alkaline solution. The homogenate is centrifuged, and the absorbance of the supernatant is measured using a spectrophotometer.

-

Calculation of Gastric Emptying: The amount of phenol red remaining in the stomach is calculated and compared to a control group sacrificed immediately after receiving the phenol red meal (0-minute time point). The percentage of gastric emptying is calculated as follows: % Gastric Emptying = (1 - (Amount of Phenol Red in Test Animal Stomach / Average Amount of Phenol Red in 0-min Control Stomachs)) * 100

Small Intestinal Transit Assessment in Rodents (Charcoal Meal or Fluorescent Marker Method)

This protocol measures the transit of a non-absorbable marker along the small intestine.

Materials:

-

Charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia) or a fluorescent marker like FITC-dextran.

-

Oral gavage needle

-

Surgical instruments for dissection

Procedure:

-

Fasting: Animals are fasted for a specific period (e.g., overnight) with access to water.

-

Drug Administration: Administer this compound or vehicle at a specified time before the marker.

-

Marker Administration: Administer a defined volume of the charcoal meal or fluorescent marker orally.

-

Euthanasia and Intestine Removal: After a set time (e.g., 20-30 minutes), euthanize the animal and carefully dissect the entire small intestine from the pyloric sphincter to the cecum.

-

Measurement:

-

Charcoal Meal: The intestine is laid out on a flat surface, and the total length of the small intestine and the distance traveled by the charcoal front are measured. The transit is expressed as a percentage of the total length.

-

Geometric Center (GC): The small intestine is divided into equal segments (e.g., 10 segments). The content of each segment is collected, and the amount of marker (e.g., fluorescence of FITC-dextran) is quantified. The GC is calculated using the following formula: GC = Σ (% of marker in each segment × segment number) / 100. A higher GC value indicates faster transit.

-

Experimental Workflow for Gastrointestinal Transit Study

Caption: A typical experimental workflow for a GI transit study.

Conclusion

Preclinical studies in various animal models have consistently demonstrated the prokinetic effects of this compound throughout the gastrointestinal tract. By acting as a 5-HT4 receptor partial agonist, this compound enhances gastric emptying, accelerates small intestinal transit, and promotes colonic motility. The detailed methodologies provided in this guide serve as a valuable resource for researchers aiming to investigate the effects of novel compounds on gastrointestinal function. The quantitative data summarized herein provides a benchmark for the efficacy of this compound in these preclinical models.

References

A Comprehensive Technical Guide to the Pharmacokinetics and Metabolism of Tegaserod in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tegaserod is a selective serotonin 5-HT4 receptor partial agonist developed for the treatment of motility-related gastrointestinal disorders. Understanding its pharmacokinetic (PK) and metabolic profile in preclinical animal models is crucial for the interpretation of toxicology data, the prediction of human pharmacokinetics, and the overall drug development process. This technical guide provides an in-depth summary of the available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in various animal species. The information is presented to facilitate comparison and aid in the design and interpretation of future preclinical and clinical studies.

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound has been evaluated in several animal species. Following oral administration, this compound is rapidly absorbed.[1] However, its absolute bioavailability is generally low in animal models, ranging from 8% to 27%, due to significant presystemic (first-pass) metabolism.[2][3] Plasma clearance of this compound is notably higher in rodents compared to dogs.[3]

Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Reference(s) |

| Dose | Not Specified | [2] |

| Oral Absorption | ~30% | |

| Absolute Bioavailability | 8-27% (general for animals) | |

| Tmax (Time to Peak Concentration) | 0.5 - 5 h (general for animals) | |

| t1/2 (Terminal Elimination Half-Life) | ~2 hours | |

| Dose-Normalized AUC | 1-18 (unitless range) |

Table 2: Single-Dose Oral Pharmacokinetic Parameters of this compound in Dogs

| Parameter | Value | Reference(s) |

| Dose | Not Specified | |

| Oral Absorption | ~60% | |

| Absolute Bioavailability | 8-27% (general for animals) | |

| Tmax (Time to Peak Concentration) | 0.5 - 5 h (general for animals) | |

| t1/2 (Terminal Elimination Half-Life) | ~7 - 8.6 hours | |

| Dose-Normalized AUC | 60-200 (unitless range) |

Table 3: Single-Dose Oral Pharmacokinetic Parameters of this compound in Horses

| Parameter | Value | Reference(s) |

| Dose | 0.27 mg/kg | |

| Tmax (Time to Peak Concentration) | 1.0 ± 0.0 h | |

| Cmax (Peak Plasma Concentration) | 1.1 ± 0.4 ng/mL | |

| AUC0-last (Area Under the Curve) | 2.5 ± 0.6 ng·h/mL | |

| t1/2 (Terminal Elimination Half-Life) | 2.6 ± 0.5 h | |

| Bioavailability (F%) | Data not available |

Metabolism

This compound undergoes extensive metabolism in animal models, primarily through two main pathways. This metabolic profile is broadly similar across the species studied, including rats and dogs.

-

Presystemic Hydrolysis and Conjugation: The primary metabolic route involves a pre-systemic, acid-catalyzed hydrolysis of the guanidine moiety in the stomach. This is followed by oxidation and subsequent glucuronidation to form the main, pharmacologically inactive metabolite, 5-methoxyindole-3-carboxylic acid glucuronide (M29.0).

-

Direct Glucuronidation: A secondary pathway is the direct N-glucuronidation of the parent this compound molecule, leading to the formation of three isomeric N-glucuronides.

The major metabolite, M29.0, shows no affinity for the 5-HT4 receptor and is devoid of promotility activity.

Excretion

Following oral administration, the majority of the this compound dose is excreted in the feces as unchanged drug, with a smaller portion eliminated in the urine, primarily as the main metabolite M29.0. In humans, approximately two-thirds of the orally administered dose is found unchanged in the feces, and the remaining one-third is excreted in the urine, mostly as metabolites. This excretion pattern is consistent with the drug's low bioavailability and extensive presystemic metabolism.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of this compound in animal models are not always fully published. However, based on available literature and standard practices, a general methodology can be outlined.

In Vivo Pharmacokinetic Study

A typical experimental workflow for an in vivo pharmacokinetic study of this compound in an animal model is depicted below.

1. Animal Models:

-

Species: Commonly used species include Sprague-Dawley rats and Beagle dogs.

-

Health: Animals are acclimatized to the facility for a minimum period and are confirmed to be in good health before the study.

-

Housing: Animals are housed in controlled environments with respect to temperature, humidity, and light/dark cycles.

-

Fasting: Animals are typically fasted overnight prior to oral drug administration to reduce variability in absorption.

2. Drug Administration:

-

Formulation: this compound is typically formulated as a suspension in a suitable vehicle (e.g., carboxymethyl cellulose solution) for oral administration.

-

Route: Oral (p.o.) administration is most common, using gavage for rodents or capsules for larger animals like dogs. Intravenous (i.v.) administration is also performed in separate groups to determine absolute bioavailability.

3. Sample Collection:

-

Matrix: Blood is the primary matrix collected.

-

Time Points: Serial blood samples are collected at predetermined time points before and after dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) to adequately characterize the plasma concentration-time profile.

-

Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma, which is then stored frozen (e.g., at -80°C) until analysis.

Bioanalytical Method

The quantification of this compound in plasma samples is typically performed using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

1. Sample Preparation:

-

A common method is protein precipitation, where a solvent like acetonitrile is added to the plasma sample to precipitate proteins.

-

Alternatively, liquid-liquid extraction can be used to isolate the drug from the plasma matrix.

-

An internal standard is added before extraction to correct for variability during sample processing and analysis.

2. Chromatographic Separation:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient or isocratic mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate) is used to separate this compound from endogenous plasma components.

3. Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is typically employed.

-

Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification, monitoring a specific precursor-to-product ion transition for this compound and its internal standard.

4. Data Analysis:

-

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis (NCA) with appropriate software.

Conclusion

This compound exhibits rapid oral absorption but low bioavailability in animal models due to extensive first-pass metabolism. The primary metabolic pathways involve hydrolysis and glucuronidation, leading to the formation of an inactive major metabolite. The pharmacokinetic profile shows species differences, with rodents exhibiting a shorter half-life and lower systemic exposure compared to dogs. The data summarized in this guide provide a valuable resource for researchers in the field of drug development, offering a comparative overview of this compound's disposition in key preclinical species. This information is essential for designing and interpreting non-clinical safety and efficacy studies and for providing a basis for predicting the drug's behavior in humans.

References

Tegaserod's Influence on Colonic Inflammation in Experimental Colitis: A Technical Guide

Executive Summary: Tegaserod, a partial agonist of the 5-hydroxytryptamine type 4 receptor (5-HT4R), is primarily known for its application in treating irritable bowel syndrome with constipation (IBS-C) by modulating gastrointestinal motility and visceral sensitivity.[1][2] Emerging preclinical evidence, however, highlights a significant and direct role for this compound in mitigating colonic inflammation. In various experimental models of colitis, this compound has demonstrated a protective effect, reducing the severity of inflammation and accelerating tissue recovery.[3][4] This effect appears to be mediated primarily through the local activation of 5-HT4 receptors on colonic epithelial cells, which triggers downstream pathways enhancing epithelial barrier function, promoting cell proliferation, and reducing apoptosis.[5] This technical guide synthesizes the available data on this compound's anti-inflammatory properties in the colon, detailing the experimental protocols used, summarizing the quantitative outcomes, and illustrating the key molecular pathways involved.

This compound's Mechanism of Action